An In-depth Technical Guide to Mal-PEG12-DSPE: Properties, Applications, and Experimental Protocols
An In-depth Technical Guide to Mal-PEG12-DSPE: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental methodologies related to 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-12] (Mal-PEG12-DSPE). This functionalized lipid is a critical component in the development of advanced drug delivery systems, including targeted nanoparticles and Proteolysis Targeting Chimeras (PROTACs).
Core Chemical and Physical Properties
Mal-PEG12-DSPE is an amphiphilic molecule composed of three key functional units: a distearoylphosphatidylethanolamine (DSPE) lipid anchor, a hydrophilic 12-unit polyethylene (B3416737) glycol (PEG) spacer, and a reactive maleimide (B117702) group. This unique structure allows for its incorporation into lipid-based nanoparticles, enhancing their stability and providing a site for covalent conjugation of targeting ligands or therapeutic molecules.
The DSPE portion, with its two C18 saturated fatty acid chains, serves as a hydrophobic anchor, enabling stable insertion into the lipid bilayer of liposomes or the core of micelles. The PEG12 spacer is a flexible, hydrophilic chain that provides a "stealth" characteristic to nanoparticles, reducing opsonization and clearance by the mononuclear phagocyte system, thereby prolonging circulation time in vivo.[1] The terminal maleimide group is a sulfhydryl-reactive moiety that specifically and efficiently reacts with thiol groups (e.g., from cysteine residues in peptides or proteins) to form stable thioether bonds.[2][3]
Quantitative Data Summary
| Property | Value | References |
| Molecular Formula | C75H140N3O24P | [4] |
| Molecular Weight | ~1498.89 g/mol | [4] |
| Purity | Typically >95% | --- |
| Physical Form | White to off-white solid | [5] |
| Solubility | Soluble in chloroform (B151607), methylene (B1212753) chloride, DMF, and DMSO. Forms micelles or liposomes in aqueous solutions. | [6][7] |
| Storage Conditions | -20°C in a dry, inert atmosphere. | [6][8] |
| PEG Spacer Length | 12 ethylene (B1197577) glycol units (approximately 53.3 Å) | [6] |
Key Applications in Research and Drug Development
The unique properties of Mal-PEG12-DSPE make it a versatile tool for:
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Targeted Drug Delivery: The maleimide group allows for the conjugation of targeting moieties such as antibodies, peptides, or aptamers to the surface of liposomes or micelles. These targeted nanoparticles can then selectively deliver therapeutic payloads to specific cells or tissues, enhancing efficacy and reducing off-target toxicity.
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PROTAC Development: Mal-PEG12-DSPE can be used as a linker in the synthesis of PROTACs.[9] PROTACs are bifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. The DSPE-PEG portion can be used to improve the solubility and pharmacokinetic properties of the PROTAC.
-
Surface Modification of Nanoparticles: Beyond targeting, the maleimide group can be used to attach various molecules to the nanoparticle surface to alter its physicochemical properties or to introduce imaging agents for diagnostic purposes.
Experimental Protocols
Thiol-Maleimide Conjugation for Ligand Attachment
This protocol describes the general steps for conjugating a thiol-containing ligand (e.g., a peptide) to Mal-PEG12-DSPE-containing liposomes.
Materials:
-
Pre-formed liposomes containing Mal-PEG12-DSPE
-
Thiol-containing ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, degassed.
-
Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)
-
Quenching reagent: 2-Mercaptoethanol (B42355) or N-ethylmaleimide
-
Purification column (e.g., size-exclusion chromatography)
Methodology:
-
Ligand Preparation (Optional): If the ligand's thiol groups are oxidized (forming disulfide bonds), they must be reduced. Dissolve the ligand in the reaction buffer and add a 10-fold molar excess of TCEP. Incubate for 30 minutes at room temperature. The ligand solution should be used immediately after reduction.
-
Conjugation Reaction: Add the thiol-containing ligand to the liposome (B1194612) suspension. A typical molar ratio is a 10-20 fold excess of the maleimide groups on the liposomes to the thiol groups of the ligand.[5] The reaction mixture is incubated for 2-4 hours at room temperature or overnight at 4°C, protected from light and under an inert atmosphere (e.g., nitrogen or argon) to prevent re-oxidation of the thiols.[5][10]
-
Quenching of Unreacted Maleimide Groups: To prevent non-specific reactions, any unreacted maleimide groups on the liposomes should be quenched. Add a small excess of a thiol-containing molecule like 2-mercaptoethanol and incubate for 30 minutes.
-
Purification: The conjugated liposomes are purified from unreacted ligand and quenching reagent using size-exclusion chromatography. The fractions containing the liposomes are collected.
-
Characterization: The success of the conjugation can be confirmed by various methods, including quantifying the amount of ligand attached to the liposomes (e.g., using a protein assay if the ligand is a protein) and measuring the change in particle size and zeta potential.
Caption: Workflow for Thiol-Maleimide Conjugation.
Preparation of Mal-PEG12-DSPE Containing Liposomes by Thin-Film Hydration
This protocol outlines the preparation of small unilamellar vesicles (SUVs) incorporating Mal-PEG12-DSPE using the thin-film hydration method followed by extrusion.
Materials:
-
Primary lipid (e.g., DSPC, DOPC)
-
Cholesterol
-
Mal-PEG12-DSPE
-
Organic solvent (e.g., chloroform or a chloroform/methanol mixture)
-
Hydration buffer (e.g., PBS)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Methodology:
-
Lipid Film Formation: The lipids (e.g., a molar ratio of DSPC:Cholesterol:Mal-PEG12-DSPE of 55:40:5) are dissolved in the organic solvent in a round-bottom flask. The solvent is then removed under reduced pressure using a rotary evaporator to form a thin, uniform lipid film on the flask wall. The flask is kept under vacuum for at least 2 hours to remove any residual solvent.
-
Hydration: The lipid film is hydrated with the chosen aqueous buffer by vortexing or gentle agitation. The temperature of the hydration buffer should be above the phase transition temperature of the primary lipid. This process results in the formation of multilamellar vesicles (MLVs).
-
Extrusion: The MLV suspension is repeatedly passed through polycarbonate membranes of a defined pore size (e.g., 100 nm) using a lipid extruder. This process reduces the size and lamellarity of the vesicles, resulting in a more homogenous population of SUVs.
-
Characterization: The resulting liposomes are characterized for their size distribution and zeta potential using dynamic light scattering (DLS).
Caption: Thin-Film Hydration and Extrusion Workflow.
Logical Relationship of Mal-PEG12-DSPE Components
The structure of Mal-PEG12-DSPE is a logical assembly of functional components designed for specific roles in bioconjugation and drug delivery.
Caption: Functional Components of Mal-PEG12-DSPE.
References
- 1. PEG-lipid micelles as drug carriers: physiochemical attributes, formulation principles and biological implication - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. lumiprobe.com [lumiprobe.com]
- 3. Peptide-micelle Hybrids Containing Fasudil for Targeted Delivery to the Pulmonary Arteries and Arterioles to Treat PAH - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. broadpharm.com [broadpharm.com]
- 6. vectorlabs.com [vectorlabs.com]
- 7. DSPE-PEG2-Mal | BroadPharm [broadpharm.com]
- 8. DSPE-PEG12-Mal, 2413909-83-6 | BroadPharm [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. broadpharm.com [broadpharm.com]
